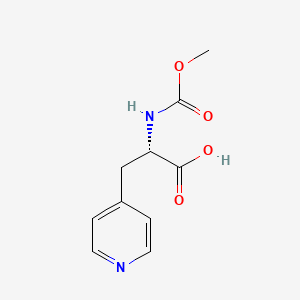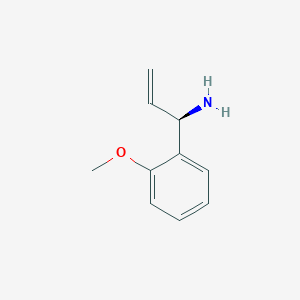
(1R)-1-(2-Methoxyphenyl)prop-2-enylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2-Methoxyphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. This compound features a methoxy group attached to a phenyl ring, which is further connected to a prop-2-enylamine chain. The (1R) configuration indicates the specific stereochemistry of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxyphenylacetonitrile with an appropriate alkyl halide, followed by reduction of the nitrile group to an amine. The reaction conditions typically involve the use of strong bases and reducing agents such as lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-Methoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Saturated amines.
Substitution: Various substituted phenylpropylamines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a ligand in biochemical studies.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Could be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Methoxyphenyl)prop-2-enylamine would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, altering their activity. The methoxy group and amine functionality could play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-Hydroxyphenyl)prop-2-enylamine: Similar structure but with a hydroxy group instead of a methoxy group.
(1R)-1-(2-Methylphenyl)prop-2-enylamine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (1R)-1-(2-Methoxyphenyl)prop-2-enylamine may impart unique electronic and steric properties, influencing its reactivity and interaction with other molecules.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(1R)-1-(2-methoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H13NO/c1-3-9(11)8-6-4-5-7-10(8)12-2/h3-7,9H,1,11H2,2H3/t9-/m1/s1 |
InChI Key |
LHCHYYIHARJJIL-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@@H](C=C)N |
Canonical SMILES |
COC1=CC=CC=C1C(C=C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13049166.png)
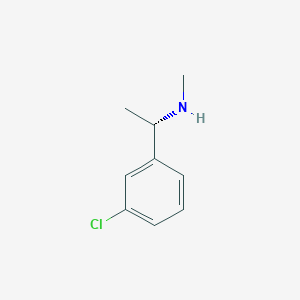

![4-Chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13049184.png)
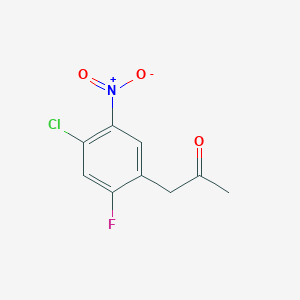
![2-Amino-3-[2-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13049191.png)
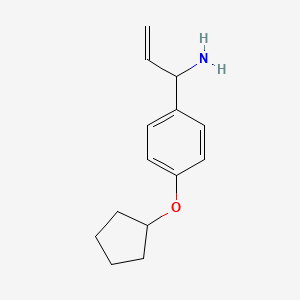

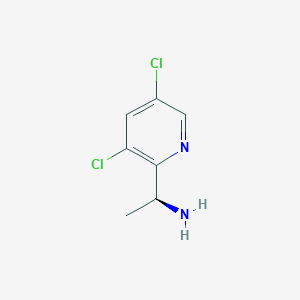
![8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B13049209.png)
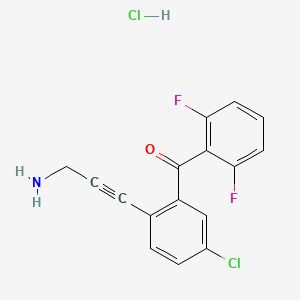
![(1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13049235.png)
